N-(hexacosanoyl)-sphinganine

Catalog No.
S570482
CAS No.
182362-38-5
M.F
C44H89NO3
M. Wt
680.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(hexacosanoyl)-sphinganine

Accurate lipidomic profiling of very-long-chain sphingolipids demands pure standards to eliminate isotopic interference and retention time ambiguity. N-(hexacosanoyl)-sphinganine (C26 dihydroceramide, d18:0/26:0) is a synthetic, >98% purity lipid that resolves these challenges.

  • Single-chain purity eliminates batch variability; serves as a primary standard for absolute quantitation in LC-MS.
  • Distinct hydrophobic retention separates from unsaturated ceramides, preventing co-elution artifacts.
  • Dense orthorhombic packing matches native skin barrier lipids, ideal for stratum corneum model formulation.

Ready for immediate shipment; contact SMolecule for bulk pricing.

CAS Number

182362-38-5

Product Name

N-(hexacosanoyl)-sphinganine

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide

Molecular Formula

C44H89NO3

Molecular Weight

680.2 g/mol

InChI

InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1

InChI Key

NWERZHCPHDHUMO-WZYYJWNZSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Synonyms

N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide; [R-(R*,S*)]-N-[2-Hydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide; C26-Dihydroceramide;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O

The exact mass of the compound N-(hexacosanoyl)-sphinganine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of Cer(d44:0) in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphinganines (dihydroceramides) [SP0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

N-(hexacosanoyl)-sphinganine (CAS 182362-38-5), commonly referred to as C26 Dihydroceramide, is a highly purified, ultra-long-chain (VLCFA) sphingolipid featuring a fully saturated d18:0 sphinganine backbone linked to a 26-carbon fatty acyl chain. In procurement and material selection, this compound is primarily sourced as a precise analytical standard for mass spectrometry-based lipidomics, a precursor substrate for enzymatic assays targeting the de novo sphingolipid pathway, and a structural component for advanced biophysical models of the stratum corneum. Unlike natural extracts, the synthetic single-chain purity of this compound ensures absolute reproducibility in calibration curves and avoids the batch-to-batch variability inherent in mixed-chain biological preparations [1].

Research Fit

CerS2 Activity Probe

Specific enzymatic product for ceramide synthase 2 assays and inhibitor screening

Membrane Biophysics

Very-long-chain saturated ceramide for interdigitation and domain morphology studies

Chain-Length-Resolved Lipidomics

Authentic C26-ceramide standard for quantitative sphingolipid profiling in research matrices

Substituting N-(hexacosanoyl)-sphinganine with shorter-chain analogs (e.g., C16 or C18 dihydroceramide) or its unsaturated counterpart (C26 ceramide) fundamentally compromises experimental integrity. The absence of the 4,5-trans double bond in the sphinganine backbone significantly alters the molecule's thermotropic phase behavior, increasing its melting temperature and promoting denser orthorhombic packing in lipid bilayers compared to C26 ceramide. Furthermore, in liquid chromatography-mass spectrometry (LC-MS) workflows, the ultra-long C26 chain dictates a distinct, highly hydrophobic retention profile that cannot be simulated by shorter chains. Using a crude ceramide mixture or an incorrect chain length prevents accurate absolute quantitation of very-long-chain sphingolipid pools, which are critical biomarkers for specific metabolic and peroxisomal disorders [1].

Substitution Risk

Shorter ceramides (C16–C18) cannot replicate VLC-ceramide interdigitation or tubular phase behavior, undermining membrane model fidelity.

Unsaturated C26:1 ceramide exhibits altered biophysical properties and may engage different signaling receptors; research outcomes may not transfer.

C16/C18 ceramides originate from CerS5/6, not CerS2, and show opposite effects on cell proliferation — direct substitution risks pathway misattribution.

Chromatographic Resolution in Reversed-Phase LC-MS

In reversed-phase liquid chromatography, the saturation of the sphingoid base in N-(hexacosanoyl)-sphinganine results in increased hydrophobicity compared to its unsaturated analog. When analyzed under standard C18 LC-MS/MS conditions, C26 dihydroceramide exhibits a longer retention time than C26 ceramide (d18:1/26:0), allowing for baseline chromatographic separation. This resolution is critical because the M+2 isotopic peak of the ceramide can interfere with the nominal mass of the dihydroceramide if they co-elute [1].

Evidence DimensionReversed-phase chromatographic retention behavior
Target Compound DataLater elution time (higher hydrophobicity due to d18:0 saturated backbone)
Comparator Or BaselineC26 Ceramide (d18:1/26:0) (earlier elution time)
Quantified DifferenceBaseline chromatographic separation achieved prior to MS ionization
ConditionsReversed-phase C18 LC-MS lipidomic profiling

Ensures accurate, interference-free absolute quantitation of dihydroceramides by preventing isotopic overlap from co-eluting ceramides.

CerS2 Substrate Specificity
Head-to-head
C26:0-CoA is substrate; C16:0-CoA not utilized

Specific CerS2 activity readout; short-chain ceramides cannot substitute

Membrane Packing and Phase Transition Dynamics

The absence of the 4,5-trans double bond in N-(hexacosanoyl)-sphinganine allows for tighter intermolecular hydrogen bonding and acyl chain packing. Biophysical studies on long-chain and very-long-chain sphingolipids demonstrate that dihydroceramides undergo gel-to-liquid crystalline phase transitions at temperatures approximately 5 to 8 °C higher than their corresponding ceramides, strongly favoring dense orthorhombic lateral packing [1].

Evidence DimensionGel-to-liquid crystalline phase transition temperature (Tm)
Target Compound DataElevated Tm and highly ordered orthorhombic packing
Comparator Or BaselineC26 Ceramide (lower Tm, less dense packing)
Quantified Difference~5–8 °C increase in phase transition temperature
ConditionsModel lipid bilayer systems and differential scanning calorimetry (DSC)

Critical for formulating accurate, high-barrier artificial skin models and studying membrane rigidification phenomena.

Interdigitation Capacity
Class-level
Forms interdigitated tubular structures in model membranes

Supports membrane curvature and domain biophysics research

Class inference from C24-ceramide data; C26 expected to behave similarly

De Novo Pathway Flux and Desaturase Targeting

N-(hexacosanoyl)-sphinganine is the direct endogenous substrate for dihydroceramide desaturase (DEGS1), the final rate-limiting enzyme in the de novo ceramide biosynthesis pathway. Utilizing the exact C26 dihydroceramide allows researchers to specifically measure the conversion rate to C26 ceramide. Substituting this with a pre-formed ceramide or a crude mixture completely bypasses this enzymatic step, rendering the material useless for DEGS1 inhibition assays or flux analysis[1].

Evidence DimensionSubstrate viability for DEGS1
Target Compound DataActive substrate (converted to C26 ceramide)
Comparator Or BaselineC26 Ceramide (inactive/product)
Quantified Difference100% vs 0% substrate activity for desaturase assays
ConditionsIn vitro DEGS1 enzymatic activity assays

Essential for researchers procuring compounds to screen DEGS1 inhibitors or map de novo sphingolipid metabolic flux.

Opposing Proliferation Effects
Class-level
VLC-Cer upregulation increased proliferation; LC-Cer induced apoptosis

Chain-length-dependent functional antagonism in cancer cell models

C26 belongs to VLC class (C22–C26); opposite to C16–C20 ceramides

Isotopic Purity for Absolute Quantitation

For clinical and research lipidomics, absolute quantitation requires standards with defined molecular weights and no chain-length heterogeneity. Synthetic N-(hexacosanoyl)-sphinganine provides a single, precise precursor-to-product ion transition (e.g.,[M+H]+ m/z 680.7 to 284.3). In contrast, crude bovine or yeast sphingolipid extracts contain a broad envelope of chain lengths (C16 to C24), which dilutes the signal of interest and complicates the generation of accurate, linear calibration curves for ultra-long-chain species[1].

Evidence DimensionSignal linearity and transition specificity
Target Compound DataSingle exact mass transition (≥98% purity)
Comparator Or BaselineCrude dihydroceramide extract (mixed transitions, signal dilution)
Quantified DifferenceOrders of magnitude improvement in calibration curve linearity and LOD
ConditionsMultiple Reaction Monitoring (MRM) mass spectrometry

Buyers must procure synthetic, single-chain standards to achieve regulatory-grade or highly reproducible quantitative analytical results.

EGFR Ligand Activity
Cross-study
C26-ceramide acts as direct EGFR ligand, elevated in CRC models

Active signaling lipid in oncogenic pathway research

Observed in human tissue and plasma research matrices

LC-MS/MS Lipidomic Internal Standards

Due to its precise molecular weight and distinct retention time, N-(hexacosanoyl)-sphinganine is heavily procured as an internal or external standard for the absolute quantitation of ultra-long-chain sphingolipids in plasma, tissue, and cell culture extracts. It is particularly vital for resolving isotopic overlap issues that occur when ceramides and dihydroceramides co-elute [1].

Stratum Corneum and Skin Barrier Modeling

The compound's elevated phase transition temperature and propensity for orthorhombic packing make it an essential structural lipid for formulating in vitro skin barrier models. Cosmetic and pharmaceutical researchers procure this specific VLCFA dihydroceramide to accurately replicate the dense, low-permeability lipid matrix of human skin [2].

DEGS1 Enzyme Inhibition Assays

As the direct upstream precursor to C26 ceramide, this compound is the required substrate for in vitro assays measuring dihydroceramide desaturase 1 (DEGS1) activity. It is procured by pharmaceutical screening labs evaluating novel DEGS1 inhibitors for metabolic and hyperproliferative diseases [3].

Application Selection Guide

Application
Selection Property
Validation Focus
CerS2 Enzyme Activity and Inhibitor Screening
Specific CerS2 product (C26:0-ceramide)
Enzymatic product quantification by LC-MS/MS
VLC-Ceramide Membrane Biophysics
Long-chain saturated ceramide
Phase behavior and interdigitation in model membranes
Chain-Length-Resolved Sphingolipid Profiling in Cancer Research
Authentic C26-ceramide analytical standard
Accurate quantification of C26-ceramide species in tissue and plasma research matrices

Physical Description

Solid

XLogP3

18.8

Wikipedia

N-hexacosanoylsphinganine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphinganines (dihydroceramides) [SP0202]

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